Tetrazolyl urea derivative 1
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Overview
Description
Tetrazolyl urea derivative 1 is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological and pharmaceutical applications due to their unique structural features and stability. This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolyl urea derivative 1 typically involves the reaction of primary amines, orthoesters, and azides. One common method is the heterocyclization reaction, where primary amines or their salts react with orthoesters and sodium azide in an acetic acid medium . This method allows for the formation of the tetrazole ring, which is then further functionalized to produce the desired urea derivative.
Industrial Production Methods
Industrial production of tetrazolyl urea derivatives often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The exact methods can vary depending on the desired scale of production and the specific properties of the compound being synthesized.
Chemical Reactions Analysis
Types of Reactions
Tetrazolyl urea derivative 1 can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for introducing different substituents onto the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically avoided due to the stability of the tetrazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tetrazoles, while reduction can yield different functionalized derivatives.
Scientific Research Applications
Tetrazolyl urea derivative 1 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrazolyl urea derivative 1 involves its interaction with specific molecular targets and pathways. For example, some tetrazole derivatives act as inhibitors of enzymes such as cytochrome P450, which plays a role in drug metabolism . The exact mechanism can vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Tetrazolyl urea derivative 1 can be compared with other similar compounds, such as:
1-[(Tetrazol-5-yl)methyl]indole derivatives: Known for their strong antibacterial and antifungal activities.
Oteseconazole and Quilseconazole: Antifungal drugs that inhibit the fungal enzyme cytochrome P450.
1-Aryl-5-amino-1H-tetrazole: Prepared from arylcyanamides and used in various chemical applications.
This compound is unique due to its specific structural features and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C14H16Cl3N5O |
---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-5-[(2,4-dichlorophenyl)methyl]-N-methyltetrazole-2-carboxamide |
InChI |
InChI=1S/C14H16Cl3N5O/c1-21(7-3-2-6-15)14(23)22-19-13(18-20-22)8-10-4-5-11(16)9-12(10)17/h4-5,9H,2-3,6-8H2,1H3 |
InChI Key |
OQUPYXJFXDHGPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCl)C(=O)N1N=C(N=N1)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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